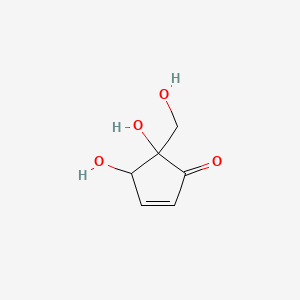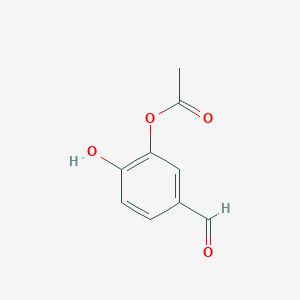
5-Formyl-2-hydroxyphenyl acetate
Descripción general
Descripción
5-Formyl-2-hydroxyphenyl acetate is a chemical compound with the formula C9H8O4 . It is also known by other names such as 3-Acetoxy-4-hydroxybenzaldehyde, NSC95801, and ZINC1621451 . The molecular weight of this compound is 180.16 g/mol .
Synthesis Analysis
The synthesis of 5-Formyl-2-hydroxyphenyl acetate can be achieved through various methods. One such method involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another method involves the protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of 5-Formyl-2-hydroxyphenyl acetate consists of 9 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound is canonicalized .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key chemical reaction involving 5-Formyl-2-hydroxyphenyl acetate . This reaction involves the coupling of chemically differentiated fragments with the metal catalyst .Physical And Chemical Properties Analysis
5-Formyl-2-hydroxyphenyl acetate has a Rotatable Bond Count of 3 . Its Topological Polar Surface Area is 63.6 , and it has a Heavy Atom Count of 13 . The compound has a Complexity of 202 .Aplicaciones Científicas De Investigación
Synthesis of Thiophene Derivatives
5-Formyl-2-hydroxyphenyl acetate: is a valuable precursor in the synthesis of thiophene derivatives, which are a class of biologically active compounds. These derivatives are crucial for medicinal chemists to develop advanced compounds with diverse biological effects . Thiophene-based analogs are increasingly being studied for their potential in drug development due to their pharmacological properties.
Corrosion Inhibitors
In industrial chemistry and material science, thiophene derivatives synthesized from compounds like 5-Formyl-2-hydroxyphenyl acetate are used as corrosion inhibitors . Their ability to form protective layers on metals makes them valuable in extending the life of various industrial components.
Organic Semiconductors
The compound plays a significant role in the advancement of organic semiconductors. Thiophene-mediated molecules, derived from 5-Formyl-2-hydroxyphenyl acetate , are essential in creating organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Pharmacological Properties
Thiophene derivatives obtained from 5-Formyl-2-hydroxyphenyl acetate exhibit numerous pharmacological properties. They have been identified to possess anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Synthesis of Drug Metabolites
5-Formyl-2-hydroxyphenyl acetate: is used in the synthesis of drug metabolites, such as those of the novel psychoactive substance 5-APB. These metabolites are crucial for understanding the pharmacodynamics and toxicity of new drugs .
Organic Synthesis Methodologies
The compound is involved in various organic synthesis methodologies, including methylation, formylation, Aldol-type condensation, and reduction. These reactions are fundamental in the synthesis of complex organic molecules .
Safety and Hazards
Mecanismo De Acción
Target of Action
5-Formyl-2-hydroxyphenyl acetate is a chemical compound that is primarily used in organic synthesis . Its primary targets are the reagents involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a key step in many organic synthesis reactions .
Biochemical Pathways
The biochemical pathways affected by 5-Formyl-2-hydroxyphenyl acetate involve the conversion of the boron moiety into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and carbon-carbon bond formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It is known that the compound is stable and easy to purify
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, which are crucial in many organic synthesis reactions . This can lead to the production of a wide variety of organic compounds, depending on the specific reagents and conditions used .
Action Environment
The action of 5-Formyl-2-hydroxyphenyl acetate can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction, in which the compound is often used, requires mild and functional group tolerant reaction conditions . Additionally, the stability of the compound and its reactivity can be affected by factors such as temperature and the presence of other chemicals .
Propiedades
IUPAC Name |
(5-formyl-2-hydroxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-6(11)13-9-4-7(5-10)2-3-8(9)12/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOCBYONMYMWGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294316 | |
| Record name | 5-formyl-2-hydroxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-2-hydroxyphenyl acetate | |
CAS RN |
65298-99-9 | |
| Record name | NSC95801 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95801 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-formyl-2-hydroxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

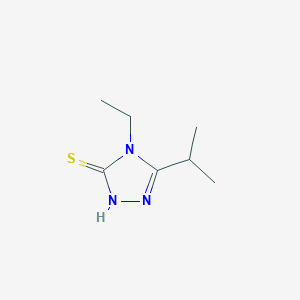
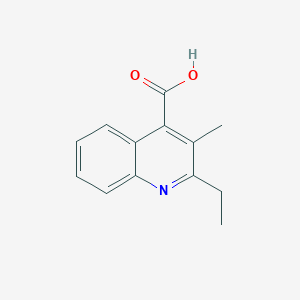
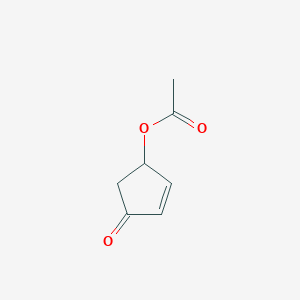
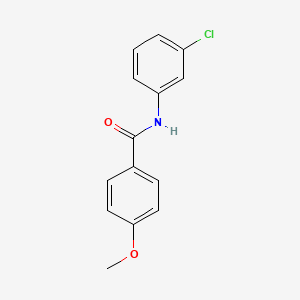
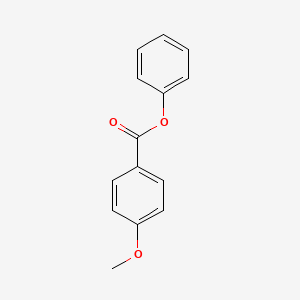
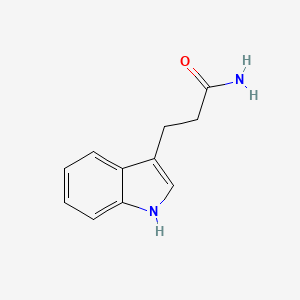
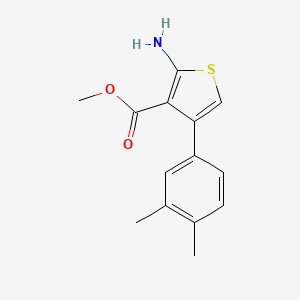
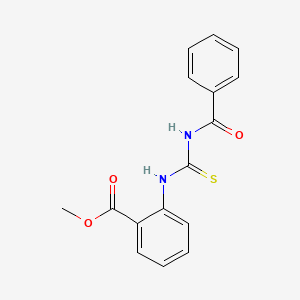
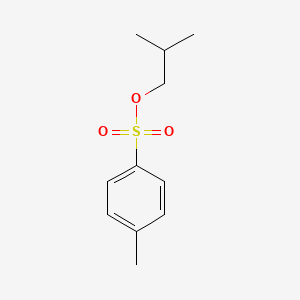
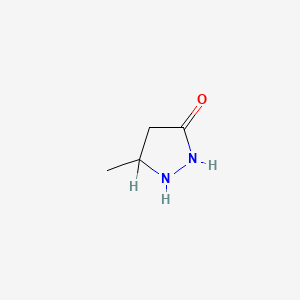
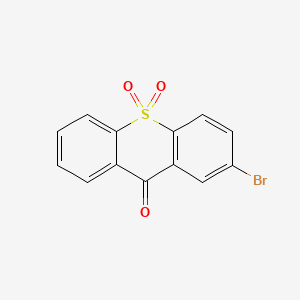
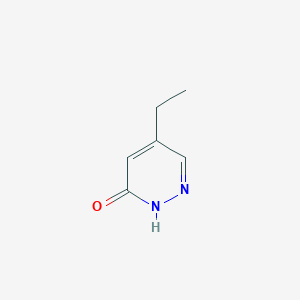
![6-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1595390.png)
